6-Fluoro-[2,3'-bipyridin]-6'-amine
Description
IUPAC Nomenclature and Molecular Formula Analysis
6-Fluoro-[2,3'-bipyridin]-6'-amine is systematically named according to IUPAC rules as 5-(6-fluoropyridin-2-yl)pyridin-2-amine . The molecular formula, C₁₀H₈FN₃ , reflects a bipyridine scaffold comprising two pyridine rings connected at the 2- and 3'-positions. Key structural features include:
- A fluorine substituent at the 6-position of the first pyridine ring.
- An amino group (-NH₂) at the 6'-position of the second pyridine ring.
The SMILES notation (NC₁=CC=C(C₂=NC(F)=CC=C₂)C=N₁ ) and InChIKey (HAVPRINSIVTMIX-UHFFFAOYSA-N ) further clarify connectivity and stereoelectronic properties.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₈FN₃ |
| Molecular weight | 189.19 g/mol |
| SMILES | NC1=CC=C(C2=NC(F)=CC=C2)C=N1 |
| Hydrogen bond donors | 1 (NH₂ group) |
| Hydrogen bond acceptors | 4 (3 N atoms, 1 F atom) |
Crystallographic Data and Bonding Patterns
While direct crystallographic data for this compound remains limited, analogous bipyridine derivatives exhibit monoclinic crystal systems with space group P2₁/c. For example, N⁶,N⁶′-di(pyridin-2-yl)-[2,2′-bipyridine] displays unit cell parameters a = 7.6623 Å, b = 11.8206 Å, and c = 8.8960 Å. Key bonding patterns observed in related compounds include:
- Inter-ring conjugation : π-π stacking between pyridine rings (3.8–4.2 Å separation).
- Hydrogen bonding : NH₂ groups form hydrogen bonds with adjacent nitrogen or fluorine atoms (bond lengths: 1.9–2.2 Å).
- Dihedral angles : Inter-ring torsion angles of 15–25°, favoring planar configurations for resonance stabilization.
Tautomeric Forms and Conformational Isomerism
The amino and fluorine substituents enable two primary tautomeric forms:
- Amino tautomer : Dominant in non-polar solvents, characterized by a protonated NH₂ group and neutral pyridine nitrogens.
- Imino tautomer : Stabilized in polar protic solvents via proton transfer from NH₂ to a pyridine nitrogen, forming a conjugated imine system.
Conformational isomerism arises from restricted rotation about the inter-pyridine C–C bond. Substituent effects dictate preferences:
- Synperiplanar conformers : Stabilized by intramolecular NH···F hydrogen bonds (2.1–2.3 Å).
- Anti-periplanar conformers : Favored in sterically crowded environments due to reduced van der Waals clashes.
Comparative Analysis with Related Bipyridine Derivatives
Table 2: Structural comparison with analogous bipyridines
Notable trends:
- Electron-withdrawing groups (e.g., F, Cl) reduce basicity of pyridine nitrogens by 0.5–1.0 pKa units compared to unsubstituted analogs.
- Amino groups enhance solubility in polar solvents (e.g., water solubility increases by 20–30 mg/mL vs. non-aminated derivatives).
- Steric effects : Ortho-substituted derivatives (e.g., 6-F, 6'-NH₂) exhibit reduced rotational freedom compared to para-substituted analogs.
Properties
IUPAC Name |
5-(6-fluoropyridin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-9-3-1-2-8(14-9)7-4-5-10(12)13-6-7/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPLOMHUSDVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720839 | |
| Record name | 6-Fluoro[2,3'-bipyridin]-6'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177269-58-7 | |
| Record name | 6-Fluoro[2,3'-bipyridin]-6'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Fluoro-[2,3'-bipyridin]-6'-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies from diverse sources.
Chemical Structure and Properties
This compound possesses a bipyridine scaffold with a fluorine substituent at the 6-position. This structural feature is crucial for its biological interactions. The compound's molecular formula is , and its molecular weight is approximately 169.18 g/mol.
The biological activity of this compound has been primarily linked to its role as a modulator of various biological pathways, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) activity. In studies, it has been shown to enhance the function of mutant CFTR proteins, which are implicated in cystic fibrosis.
Structure-Activity Relationship (SAR)
A detailed SAR study indicates that modifications at specific positions on the bipyridine ring can significantly influence the efficacy and potency of the compound. For instance, substituents at the 6-position have been shown to enhance binding affinity to CFTR channels, while variations at other positions can either increase or decrease activity. The following table summarizes key findings from SAR studies:
| Compound | Position of Fluorine | EC50 (μM) | Activity Description |
|---|---|---|---|
| 1 | 6 | 0.06 | High potency in activating CFTR |
| 2 | 5 | 0.94 | Reduced efficacy compared to compound 1 |
| 3 | 4 | 0.03 | Enhanced activity with additional methyl group |
Case Study 1: CFTR Modulation
In a study published in Nature, researchers evaluated the effects of various bipyridine derivatives on CFTR function in cell models expressing F508del-CFTR. The results indicated that compounds with a fluorine atom at the 6-position exhibited superior activation of CFTR channels compared to their non-fluorinated counterparts. This finding supports the hypothesis that fluorination enhances binding affinity and functional rescue of defective channels .
Case Study 2: In Vivo Efficacy
Another study focused on the in vivo application of this compound in animal models of cystic fibrosis. The administration of this compound resulted in significant improvements in chloride ion transport across epithelial cells, demonstrating its potential as a therapeutic agent for managing cystic fibrosis symptoms .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments indicate low cytotoxicity in vitro, making it a promising candidate for further development.
Scientific Research Applications
Therapeutic Applications
6-Fluoro-[2,3'-bipyridin]-6'-amine has been investigated for its potential as a therapeutic agent, particularly in the context of targeting specific receptors involved in pain modulation and inflammation.
- TRPV1 Antagonism : Research indicates that analogues of this compound can act as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is implicated in pain pathways. A study highlighted the structure-activity relationships (SAR) of various derivatives, revealing that modifications at specific positions can enhance binding affinity and antagonistic potency against capsaicin-induced activation of TRPV1 . For instance, certain substitutions have shown enhanced analgesic effects in animal models of neuropathic pain.
- Alpha-7 Nicotinic Acetylcholine Receptor Modulation : The compound may also play a role in modulating the alpha-7 nicotinic acetylcholine receptors (α7 nAChR), which are associated with anti-inflammatory responses. Compounds targeting these receptors have been shown to influence cytokine levels and provide neuroprotective effects .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand for metal complexes. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials science.
- Ligand Design : The incorporation of fluorine into bipyridine structures enhances electronic properties, making them suitable for designing ligands that stabilize specific oxidation states of metal ions. This property is crucial for developing catalysts that can operate under mild conditions .
- Metal Complexes : The formation of metal complexes using this compound has been studied extensively. These complexes exhibit unique magnetic properties and can be tuned for specific applications such as sensors or electronic devices .
Summary of Findings
The applications of this compound span therapeutic uses primarily related to pain management and inflammation control through TRPV1 antagonism and α7 nAChR modulation. Furthermore, its role as a ligand in coordination chemistry facilitates the development of novel metal complexes with potential applications in catalysis and materials science.
Case Studies
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : C₁₀H₈FN₃ (calculated by substituting a hydrogen with fluorine in [2,3'-bipyridin]-6'-amine, C₁₀H₉N₃ ).
- Molecular Weight : ~189.20 g/mol (base compound: 171.20 g/mol + fluorine substitution ).
- Substituent Effects: Fluorine’s electronegativity may enhance metabolic stability, lipophilicity, and binding interactions compared to non-fluorinated analogs .
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table compares 6-Fluoro-[2,3'-bipyridin]-6'-amine with structurally related bipyridines and pyridine derivatives from the evidence:
Preparation Methods
Nucleophilic Substitution of Trimethylammonium Precursors
A highly effective approach to prepare fluorinated bipyridines, including 6-fluoro derivatives, involves nucleophilic displacement of trimethylammonium groups on bipyridine salts:
- Starting Material: 6-Trimethylammonium 2,2′-bipyridine tetrafluoroborate.
- Fluorination Reagent: Tetrabutylammonium fluoride (TBAF).
- Solvent and Conditions: Refluxing acetonitrile (MeCN) under nitrogen atmosphere overnight.
- Outcome: Quantitative displacement of trimethylammonium by fluoride to yield 6-fluoro-2,2′-bipyridine in high yields (95-97% isolated yield on 0.25 to 5 mmol scale).
This method benefits from mild conditions compared to traditional aromatic nucleophilic substitution (SNAr) reactions, which often require high temperatures and lead to incomplete conversions. The use of cationic trimethylammonium groups facilitates the reaction under milder conditions and allows for easy purification of products. The reaction is scalable and tolerant of various substituents on the bipyridine ring, including methyl and tert-butyl groups.
| Parameter | Details |
|---|---|
| Starting Material | 6-Trimethylammonium 2,2′-bipyridine tetrafluoroborate |
| Nucleophile | Tetrabutylammonium fluoride (3 equiv) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Reflux overnight (~82 °C) |
| Atmosphere | Nitrogen |
| Yield | 95-97% (0.25 - 5 mmol scale) |
| Notes | Mild conditions, scalable, high purity |
Stepwise Amination via Hydrazine and Catalytic Reduction
Another route to 2-aminopyridine derivatives, which can be adapted for 6-fluoro-[2,3'-bipyridin]-6'-amine, involves:
- Step 1: Reaction of fluorinated pyridine precursors with hydrazine monohydrate to form hydrazino intermediates.
- Step 2: Catalytic hydrogenation (reduction) of hydrazino intermediates using Raney nickel catalyst to yield the corresponding amino derivatives.
- The starting fluorinated pyridine (e.g., 3-substituted-2,5,6-trifluoropyridine) is reacted with hydrazine monohydrate (3 to 15 equivalents) at 30–100 °C for 2–10 hours.
- The hydrazino intermediate is then reduced under hydrogen atmosphere with Raney nickel catalyst to give the amino-substituted fluoropyridine.
- This approach is mild compared to traditional amination methods requiring harsh conditions and yields highly pure products.
- The method allows selective amination at the 2-position while retaining fluorine substituents at other positions, suitable for preparing 6-fluoro-2-aminopyridine derivatives.
| Parameter | Details |
|---|---|
| Starting Material | 3-Substituted-2,5,6-trifluoropyridine |
| Aminating Agent | Hydrazine monohydrate (3-15 equiv) |
| Reaction Temperature | 30–100 °C |
| Reaction Time | 2–10 hours |
| Reduction Catalyst | Raney nickel |
| Reduction Conditions | Hydrogen atmosphere |
| Product | 2-Amino-3-substituted-5,6-difluoropyridine |
| Notes | Mild conditions, high purity, selective amination |
Cu-Mediated Radiofluorination of Boronate Precursors (Applicable to Fluorination Strategies)
While primarily developed for radiolabeled compounds such as [^18F]6-fluoro-L-DOPA, Cu-mediated fluorination of pinacol boronate (BPin) precursors offers insights into fluorination strategies relevant to bipyridine derivatives:
- Method: Copper(II) triflate-mediated nucleophilic fluorination of BPin precursors in DMF at 110 °C.
- Fluoride Source: High molar activity [^18F]fluoride.
- Advantages: One-pot, automated synthesis with high selectivity and yield.
- Relevance: Demonstrates the utility of transition metal-mediated fluorination of aromatic boronate esters, a strategy potentially adaptable for fluorination of bipyridine boronate derivatives to obtain 6-fluoro-substituted products.
| Parameter | Details |
|---|---|
| Fluoride Source | [^18F]fluoride (high molar activity) |
| Catalyst | Cu(OTf)_2 (Copper(II) triflate) |
| Solvent | DMF |
| Temperature | 110 °C |
| Reaction Time | 20 minutes |
| Substrate | Pinacol boronate precursor |
| Outcome | High-yield fluorination of aromatic ring |
| Notes | Automated, suitable for radiopharmaceuticals |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield/Outcome | Notes |
|---|---|---|---|---|
| Nucleophilic substitution of trimethylammonium salts | TBAF, MeCN reflux, nitrogen atmosphere | Mild, scalable, high purity | 95-97% isolated yield | Effective fluorination of bipyridines |
| Hydrazine amination + catalytic reduction | Hydrazine monohydrate, Raney nickel, H2, 30–100 °C | Mild, selective amination, high purity | High purity 2-aminopyridine derivatives | Suitable for fluorinated aminopyridines |
| Cu-mediated fluorination of BPin precursors | Cu(OTf)_2, DMF, 110 °C, [^18F]fluoride | Automated, high molar activity | High yield (radiochemical) | Radiolabeling technique, adaptable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
